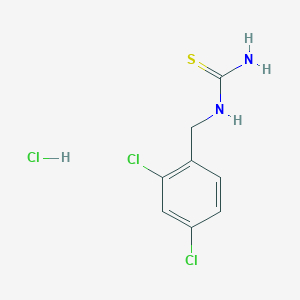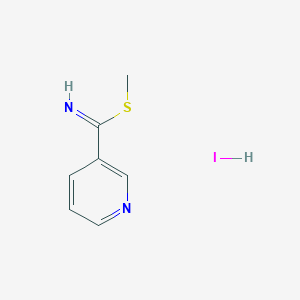![molecular formula C15H18ClNO B1389919 {2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185300-05-3](/img/structure/B1389919.png)
{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
描述
{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 4-methoxyphenethylamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitro compound, followed by acidification to form the hydrochloride salt. This approach allows for the large-scale production of the compound with high purity and yield.
化学反应分析
Types of Reactions
{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of a nitro group can produce the corresponding amine.
科学研究应用
{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its interaction with monoamine oxidase enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of {2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This can result in various physiological effects, including mood enhancement and improved cognitive function.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: A related compound with similar structural features but lacking the additional phenyl group.
2-Phenylethylamine: Another related compound with a similar backbone but without the methoxy group.
Uniqueness
{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is unique due to the presence of both the methoxy group and the additional phenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16;/h2-5,7-8,10-11H,6,9,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJDOYTQDOBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389838.png)


![Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389843.png)
![Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389844.png)
![4-[(2-Bromoacetyl)amino]benzamide](/img/structure/B1389846.png)
![2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389849.png)
![N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide](/img/structure/B1389851.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide](/img/structure/B1389852.png)
![3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B1389854.png)
![2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide](/img/structure/B1389856.png)
![2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389857.png)
![N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1389858.png)
![3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide](/img/structure/B1389859.png)
